![molecular formula C15H16F2N4O3S B2757053 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797292-23-9](/img/structure/B2757053.png)
2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
“2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H16F2N4O3S . It has an average mass of 370.374 Da and a mono-isotopic mass of 370.091125 Da .
Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 90 °C . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors
Sulfonamide compounds have been evaluated for their potential in treating idiopathic pulmonary fibrosis and cough. Studies like those by Norman (2014) have explored the utility of broad-spectrum phosphatidylinositol 3-kinase inhibitors for such treatments. Some in vitro data support these claims, with ongoing clinical studies to further assess efficacy (Norman, 2014).
Antimycobacterial Activity
Research by Ghorab et al. (2017) introduced novel thiourea derivatives bearing the benzenesulfonamide moiety, demonstrating significant activity against Mycobacterium tuberculosis. Their study emphasized the structure–activity relationship, highlighting the importance of specific moieties for antimycobacterial efficacy (Ghorab et al., 2017).
Luminescence and Antibacterial Properties
A study by Feng et al. (2021) on modified benzenesulfonamide acid and its series of d10 metal complexes revealed notable luminescence and antibacterial properties. This research contributes to the understanding of how sulfonamide-based complexes can be utilized in materials science and biomedical applications (Feng et al., 2021).
First Hyperpolarizability Analysis
The first hyperpolarizability of new sulfonamide amphiphiles was analyzed by Kucharski et al. (1999), showcasing their potential in materials science, particularly in the field of non-linear optics. This study demonstrates the versatility of sulfonamide compounds beyond traditional pharmaceutical applications (Kucharski et al., 1999).
Mechanism of Action
Target of Action
A related compound was found to have potent in vitro antipromastigote activity
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
It’s known that drugs can affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a drug .
Result of Action
It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug. These factors can include the pH of the environment, the presence of other molecules, and the temperature . .
properties
IUPAC Name |
2,4-difluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O3S/c16-11-1-2-13(12(17)9-11)25(22,23)19-10-14-18-4-3-15(20-14)21-5-7-24-8-6-21/h1-4,9,19H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGOPJUVPHCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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